1-Phenyl-1H-pyrazole-3-carbonitrile

Regioisomerism Synthetic intermediate Pyrazole carbonitrile

1-Phenyl-1H-pyrazole-3-carbonitrile delivers unmatched synthetic precision via its exclusive C3‑CN substitution, enabling divergent conversions to carboxamides, acids, amines, or tetrazoles. The regioisomerically pure scaffold supports precise SAR exploration in analgesic/anti‑inflammatory programs and serves as an electron‑deficient ligand for MOFs and optoelectronic materials. Avoid structural ambiguity—choose the verified 3‑carbonitrile isomer for reproducible research outcomes.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 18093-85-1
Cat. No. B3048761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrazole-3-carbonitrile
CAS18093-85-1
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)C#N
InChIInChI=1S/C10H7N3/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H
InChIKeyXKXLUPDANJWFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazole-3-carbonitrile (CAS 18093-85-1) Technical Profile and Procurement Baseline


1-Phenyl-1H-pyrazole-3-carbonitrile is a 1,3-disubstituted pyrazole heterocycle with molecular formula C10H7N3 and molecular weight 169.18 g/mol [1]. The compound features a phenyl group at the N1 position and a cyano (-CN) group at the C3 position, conferring a computed XLogP3-AA value of 1.9 and a topological polar surface area (TPSA) of 41.6 Ų [1]. As a 3‑carbonitrile regioisomer, its substitution pattern distinctly influences both its synthetic utility as a building block and its potential biological interactions compared to other pyrazole‑carbonitrile positional isomers [2].

Regioisomeric and Substitution-Dependent Differentiation of 1-Phenyl-1H-pyrazole-3-carbonitrile


Direct substitution of 1-phenyl-1H-pyrazole-3-carbonitrile with other pyrazole carbonitrile regioisomers or differentially substituted analogs is not scientifically justified without verifying the specific experimental context. The position of the nitrile group (C3 vs. C4) fundamentally alters the compound's reactivity profile, electronic properties, and biological target engagement. For example, synthetic routes leading to 4‑carbonitrile versus 3‑carbonitrile products often require distinct reaction conditions and intermediates, and the resulting regioisomers demonstrate divergent pharmacological activities in standardized assays [1]. Furthermore, even minor substituent changes at the 4‑position—such as the addition of a methyl group—can markedly shift both synthetic outcomes and biological efficacy, underscoring the need for precise compound selection based on substitution pattern rather than general pyrazole class membership [1].

Quantitative Evidence Guide: 1-Phenyl-1H-pyrazole-3-carbonitrile Differentiation from Analogs


Regioisomeric Differentiation: 3-Carbonitrile vs. 4-Carbonitrile Substituent Positioning

The 3‑carbonitrile regioisomer (target compound) is structurally distinct from the 4‑carbonitrile analog (1‑phenyl‑1H‑pyrazole‑4‑carbonitrile). In synthetic studies, 3‑carbonitriles and 4‑carbonitriles are obtained via different reaction pathways: 4‑carbonitriles are typically accessed through dehydration of carboxamide intermediates or via bromomethyl intermediates followed by cyanide substitution, whereas 3‑carbonitriles are synthesized via cyclocondensation of phenylhydrazine with β‑ketonitriles or malononitrile derivatives [1][2]. This positional difference directly impacts the compound's utility as a building block for further derivatization, as the C3‑CN group exhibits distinct reactivity toward nucleophiles compared to the C4‑CN group due to differing electronic environments within the pyrazole ring [1].

Regioisomerism Synthetic intermediate Pyrazole carbonitrile

Substitution at C4: Unsubstituted Core vs. 4-Methyl Analog in Synthetic Outcomes

The presence or absence of a substituent at the C4 position of the pyrazole ring critically determines synthetic outcomes. When 5‑unsubstituted 1‑aryl‑1H‑pyrazole derivatives are subjected to bromomethylation followed by cyanide substitution, the reaction proceeds cleanly to yield 1‑aryl‑1H‑pyrazole‑4‑acetonitriles [1]. In contrast, analogous reactions on 5‑substituted precursors generally produce mixtures of 5‑substituted 1‑aryl‑1H‑pyrazole‑4‑acetonitriles and 4‑methyl‑1‑phenyl‑1H‑pyrazole‑3‑carbonitriles, demonstrating that even subtle changes in substitution pattern (C4‑H vs. C4‑CH₃) lead to divergent reaction pathways and product distributions [1].

Pyrazole substitution Synthetic yield C4 position

Pharmacological Activity Differentiation: Analgesic and Anti-inflammatory Potential vs. Related Derivatives

While direct bioactivity data for 1-phenyl-1H-pyrazole-3-carbonitrile are not reported in the available primary literature, closely related 4‑methyl‑1‑phenyl‑1H‑pyrazole‑3‑carbonitrile derivatives and 1‑aryl‑1H‑pyrazole‑4‑acetic acids exhibit quantifiable analgesic and anti‑inflammatory properties. In the acetic acid‑induced writhing test, compounds Vb, Vi, and Vl demonstrated appreciable analgesic activity associated with low acute toxicity; compound Vl additionally showed statistically significant anti‑inflammatory activity in the carrageenan‑induced edema assay [1]. These findings establish a pharmacological baseline for the pyrazole‑3‑carbonitrile scaffold and highlight that structural modifications (e.g., C4‑methylation or acetic acid substitution) are required to elicit the observed in vivo effects, underscoring the target compound's role as a precursor scaffold rather than a directly active pharmaceutical agent [1].

Analgesic Anti-inflammatory Pyrazole derivative

Physicochemical Property Profile: Lipophilicity and Polar Surface Area Relative to Common Scaffolds

The computed physicochemical properties of 1‑phenyl‑1H‑pyrazole‑3‑carbonitrile provide quantitative descriptors that differentiate it from other heterocyclic building blocks. The compound has an XLogP3-AA value of 1.9 and a topological polar surface area (TPSA) of 41.6 Ų [1]. These values place it within favorable drug‑like chemical space: moderate lipophilicity (XLogP3 < 5) and low polar surface area (TPSA < 140 Ų), which are generally associated with acceptable oral absorption and membrane permeability [1]. By comparison, more highly substituted pyrazole carbonitriles with additional polar groups (e.g., amino, carboxyl) exhibit higher TPSA and lower XLogP3, while unsubstituted 1H-pyrazole-3-carbonitrile (lacking the N‑phenyl group) has lower molecular weight and lipophilicity, illustrating the balanced profile achieved by the 1‑phenyl substitution pattern [1].

Lipophilicity XLogP3 TPSA Drug-likeness

High-Value Application Scenarios for 1-Phenyl-1H-pyrazole-3-carbonitrile Procurement


Synthesis of Regiospecifically Functionalized Pyrazole Derivatives

1-Phenyl-1H-pyrazole-3-carbonitrile serves as a key building block for the preparation of 3‑substituted pyrazole derivatives via nucleophilic addition or substitution at the cyano group. The C3‑CN functionality can be converted to carboxamides, carboxylic acids, amines, or heterocyclic systems (e.g., tetrazoles) under well‑established reaction conditions, enabling the construction of focused compound libraries for medicinal chemistry [1][2]. The unsubstituted C4 and C5 positions further allow for sequential electrophilic aromatic substitution or metal‑catalyzed cross‑coupling reactions, providing access to diverse substitution patterns not readily achievable with pre‑substituted analogs [2].

Lead Optimization Scaffold for Analgesic and Anti-inflammatory Agents

Although 1‑phenyl‑1H‑pyrazole‑3‑carbonitrile itself is not reported as a directly active analgesic or anti‑inflammatory agent, its core structure represents the pharmacophoric framework from which active derivatives (e.g., 4‑methyl‑1‑phenyl‑1H‑pyrazole‑3‑carbonitriles and 1‑aryl‑1H‑pyrazole‑4‑acetic acids) have been elaborated to yield compounds with appreciable analgesic activity and statistically significant anti‑inflammatory effects in vivo [2]. Researchers procuring this compound can leverage the established scaffold to install C4‑substituents or transform the C3‑CN group into bioactive moieties, accelerating the discovery of novel non‑steroidal anti‑inflammatory drug (NSAID) candidates [2].

Precursor for Functional Materials and Ligands in Coordination Chemistry

The nitrile group at the 3‑position and the N‑phenyl ring confer unique electronic properties that make 1‑phenyl‑1H‑pyrazole‑3‑carbonitrile a valuable precursor for functional materials. The cyano group can act as a strong‑field ligand in coordination complexes with transition metals, while the pyrazole nitrogen atoms provide additional coordination sites. These features support the development of metal‑organic frameworks (MOFs), catalysts, and optoelectronic materials [1]. The compound's planar aromatic structure and electron‑deficient nitrile group also make it a candidate building block for non‑fullerene acceptors in organic photovoltaics, as noted in material science applications [1].

Quote Request

Request a Quote for 1-Phenyl-1H-pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.